
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- is a chemical compound with the molecular formula C23H18O2 It is characterized by the presence of two phenyl groups attached to a linear undecadiyne backbone with two ketone functionalities at the 3rd and 9th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene derivatives with appropriate alkyne precursors under palladium-catalyzed conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities and phenyl groups play a crucial role in its reactivity and binding to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Undecadiyne-3,9-dione: Lacks the phenyl groups, resulting in different chemical and biological properties.
1,10-Undecadiyne-3,9-dione, 1,11-dimethyl-: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and applications.
Uniqueness
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- is unique due to the presence of phenyl groups, which enhance its stability and reactivity. These structural features make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
303142-48-5 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1,11-diphenylundeca-1,10-diyne-3,9-dione |
InChI |
InChI=1S/C23H20O2/c24-22(18-16-20-10-4-1-5-11-20)14-8-3-9-15-23(25)19-17-21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clave InChI |
CZAOQKMXASIEGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)CCCCCC(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
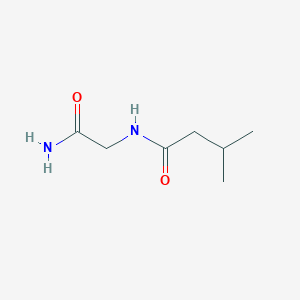
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
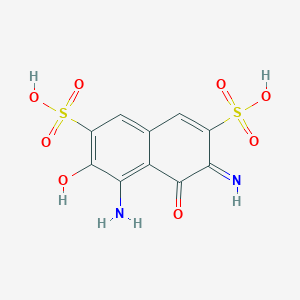
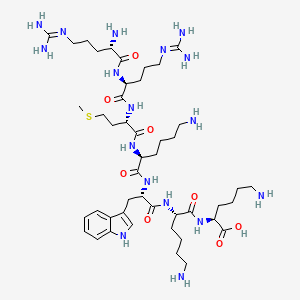
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
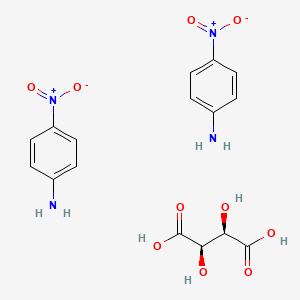
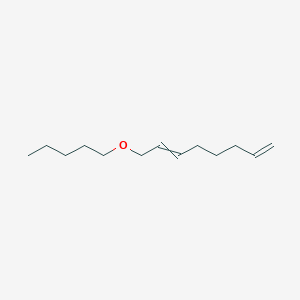
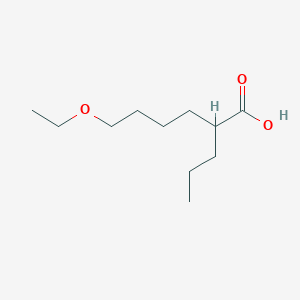
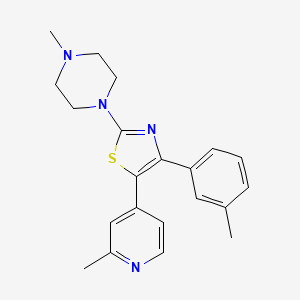
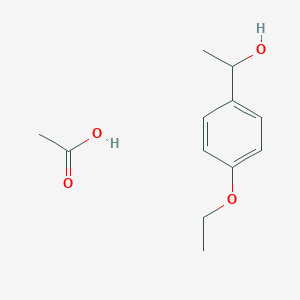
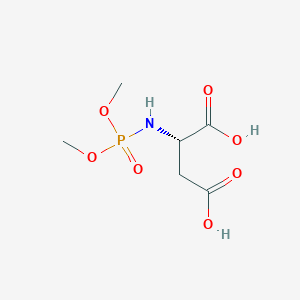
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
